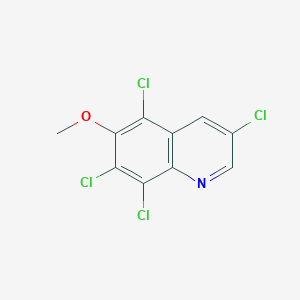![molecular formula C10H10N2 B14744471 [Cyclopropyl(diazo)methyl]benzene CAS No. 772-30-5](/img/structure/B14744471.png)
[Cyclopropyl(diazo)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclopropyl(diazo)methyl]benzene: is an organic compound with the molecular formula C10H10N2 . It is characterized by the presence of a cyclopropyl group, a diazo group, and a benzene ring. This compound is of interest due to its unique chemical structure and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl(diazo)methyl]benzene typically involves the reaction of cyclopropylmethyl ketone with diazomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired diazo compound. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [Cyclopropyl(diazo)methyl]benzene can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction of the diazo group can yield amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the diazo group under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [Cyclopropyl(diazo)methyl]benzene is used as a reagent in organic synthesis, particularly in the formation of cyclopropane derivatives and other complex organic molecules. It is also utilized in multicomponent reactions to create diverse chemical libraries .
Biology and Medicine: In biological research, diazo compounds are explored for their potential as enzyme inhibitors and probes for studying biochemical pathways. This compound may be used in the development of new pharmaceuticals and as a tool for investigating biological systems .
Industry: The compound’s reactivity makes it valuable in the synthesis of fine chemicals and materials. It can be used in the production of polymers, agrochemicals, and other industrial products .
Mecanismo De Acción
The mechanism of action of [Cyclopropyl(diazo)methyl]benzene involves the generation of reactive intermediates, such as carbenes, upon decomposition of the diazo group. These intermediates can then participate in various chemical reactions, including cycloadditions and insertions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Diazomethane: A simpler diazo compound used in similar synthetic applications.
Ethyl diazoacetate: Another diazo compound with a broader range of reactivity.
Phenyl diazomethane: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: [Cyclopropyl(diazo)methyl]benzene is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other diazo compounds. This uniqueness makes it a valuable reagent in specific synthetic applications and research contexts .
Propiedades
Número CAS |
772-30-5 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
[cyclopropyl(diazo)methyl]benzene |
InChI |
InChI=1S/C10H10N2/c11-12-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clave InChI |
YNDZVQSCSZBSOZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=[N+]=[N-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


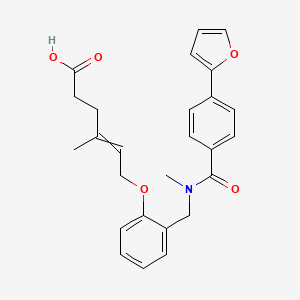
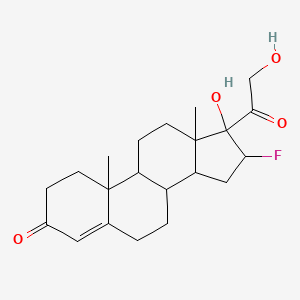
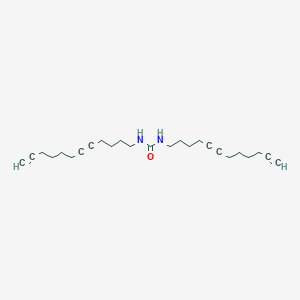

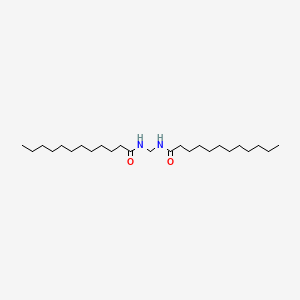
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
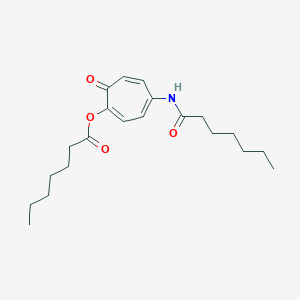
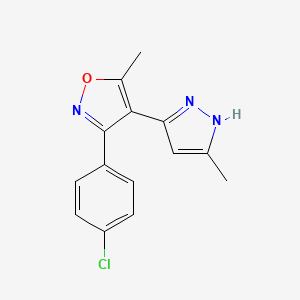

![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
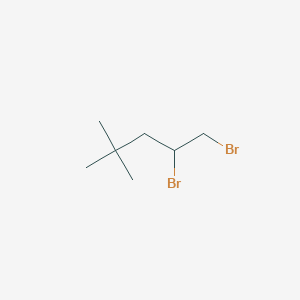
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
